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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)azetidine

Cat. No.: B15147434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available and predicted spectroscopic data for the

compound 2-(3-Chlorophenyl)azetidine. Due to the limited availability of direct experimental

spectra for this specific molecule in public databases, this document presents predicted mass

spectrometry data alongside illustrative experimental data from closely related azetidine

derivatives. This guide also outlines general experimental protocols for the spectroscopic

techniques discussed.

Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental

composition of a molecule. The predicted monoisotopic mass and collision cross section (CCS)

values for various adducts of 2-(3-Chlorophenyl)azetidine (Molecular Formula: C₉H₁₀ClN) are

presented below.[1]
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Adduct m/z (Predicted) Predicted CCS (Å²)

[M+H]⁺ 168.05745 126.9

[M+Na]⁺ 190.03939 134.6

[M-H]⁻ 166.04289 130.5

[M+NH₄]⁺ 185.08399 140.1

[M+K]⁺ 206.01333 132.7

[M]⁺ 167.04962 133.7

[M]⁻ 167.05072 133.7

Illustrative Spectroscopic Data from Related
Compounds
The following sections present representative Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopy data from structurally similar azetidine compounds to provide an

expected range and pattern of signals for 2-(3-Chlorophenyl)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms. For an N-Boc protected 2-phenylazetidine, the following signals were

reported.[2]
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Chemical Shift (δ)
ppm

Multiplicity Integration
Assignment
(Illustrative)

7.35-7.33 m 4H Aromatic-H

7.27-7.24 m 1H Aromatic-H

5.18 m 1H Azetidine-H2

3.99 t-like 2H Azetidine-H4

2.62 m 1H Azetidine-H3

2.13 m 1H Azetidine-H3

1.44-1.22 m 9H Boc-H

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in a molecule.

The following data is for N-Boc-2-phenylazetidine.[2]

Chemical Shift (δ) ppm Assignment (Illustrative)

156.5 C=O (Boc)

142.5 Aromatic C-ipso

128.3 Aromatic C-H

127.2 Aromatic C-H

125.8 Aromatic C-H

79.4 C(CH₃)₃ (Boc)

65.6 Azetidine C2

46.4 Azetidine C4

28.2 C(CH₃)₃ (Boc)

25.6 Azetidine C3

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify functional groups within a molecule. The data below is for N-

Boc-2-phenylazetidine.[2]

Frequency (cm⁻¹) Assignment (Illustrative)

2974 C-H stretch (aliphatic)

1701 C=O stretch (carbamate)

1389 C-H bend

1364 C-H bend

1132 C-N stretch

698 Aromatic C-H bend

General Experimental Protocols
The following are generalized procedures for obtaining the spectroscopic data discussed.

Specific parameters may need to be optimized for 2-(3-Chlorophenyl)azetidine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 300 MHz or higher.[3]

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise

ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required

compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent signal.

Infrared (IR) Spectroscopy
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Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film can be placed

between two salt plates (e.g., NaCl).

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

[2] Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final

spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI)

for volatile compounds.[3]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthetic compound.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 2-(3-Chlorophenyl)azetidine

Purification (e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-Chlorophenyl)azetidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15147434#spectroscopic-data-for-2-3-chlorophenyl-
azetidine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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